

# Spectroscopic and Mechanistic Insights into Cyclo(Tyr-Leu): A Technical Guide

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## Compound of Interest

Compound Name: Cyclo(Tyr-Leu)

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This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide **Cyclo(Tyr-Leu)**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also delves into the experimental protocols for acquiring this data and explores the compound's antifungal mechanism of action through a detailed signaling pathway diagram.

## Spectroscopic Data

The structural elucidation of **Cyclo(Tyr-Leu)** relies heavily on spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.

### Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of **Cyclo(Tyr-Leu)**.

Parameter	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	276.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	276.14739250 Da	<a href="#">[1]</a> <a href="#">[2]</a>
Precursor Ion (m/z)	277.1551 ([M+H] <sup>+</sup> )	<a href="#">[1]</a>

Table 1: Key Mass Spectrometry Data for **Cyclo(Tyr-Leu)**.

ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]<sup>+</sup>) reveals characteristic fragment ions.

Precursor Ion (m/z)	Fragment Ions (m/z)	Relative Abundance
277.1551	136.0767	100%
107.0493	43.33%	
91.0537	39.84%	
119.0506	15.03%	
86.0973	5.36%	

Table 2: ESI-MS/MS Fragmentation Data for **[Cyclo(Tyr-Leu)+H]<sup>+</sup>**.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While 1D and 2D NMR are standard for the structural confirmation of **Cyclo(Tyr-Leu)** and its stereoisomers, publicly available, detailed spectral data with assigned chemical shifts and coupling constants for the specific Cyclo(L-Tyr-L-Leu) isomer is limited in the readily accessible literature.[\[3\]](#) The characterization is typically achieved by comparing the obtained spectra with those of known diketopiperazines.[\[4\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies.

## Mass Spectrometry

**Sample Preparation:** Samples for mass spectrometry are typically dissolved in a suitable solvent such as methanol or acetonitrile.

**Instrumentation and Conditions:**

- **Mass Spectrometer:** A variety of mass spectrometers can be used, including Quadrupole Ion Trap (QIT) and Time-of-Flight (TOF) analyzers.<sup>[1]</sup>
- **Ionization Source:** Electrospray ionization (ESI) is a common method for the analysis of cyclic dipeptides.
- **Data Acquisition:** Data is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- **Collision Energy:** For MS/MS experiments, a collision energy of around 35% is often used to induce fragmentation.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** For NMR analysis, **Cyclo(Tyr-Leu)** is dissolved in a deuterated solvent, such as deuterated chloroform ( $CDCl_3$ ) or dimethyl sulfoxide ( $DMSO-d_6$ ).

**Instrumentation and Data Acquisition:**

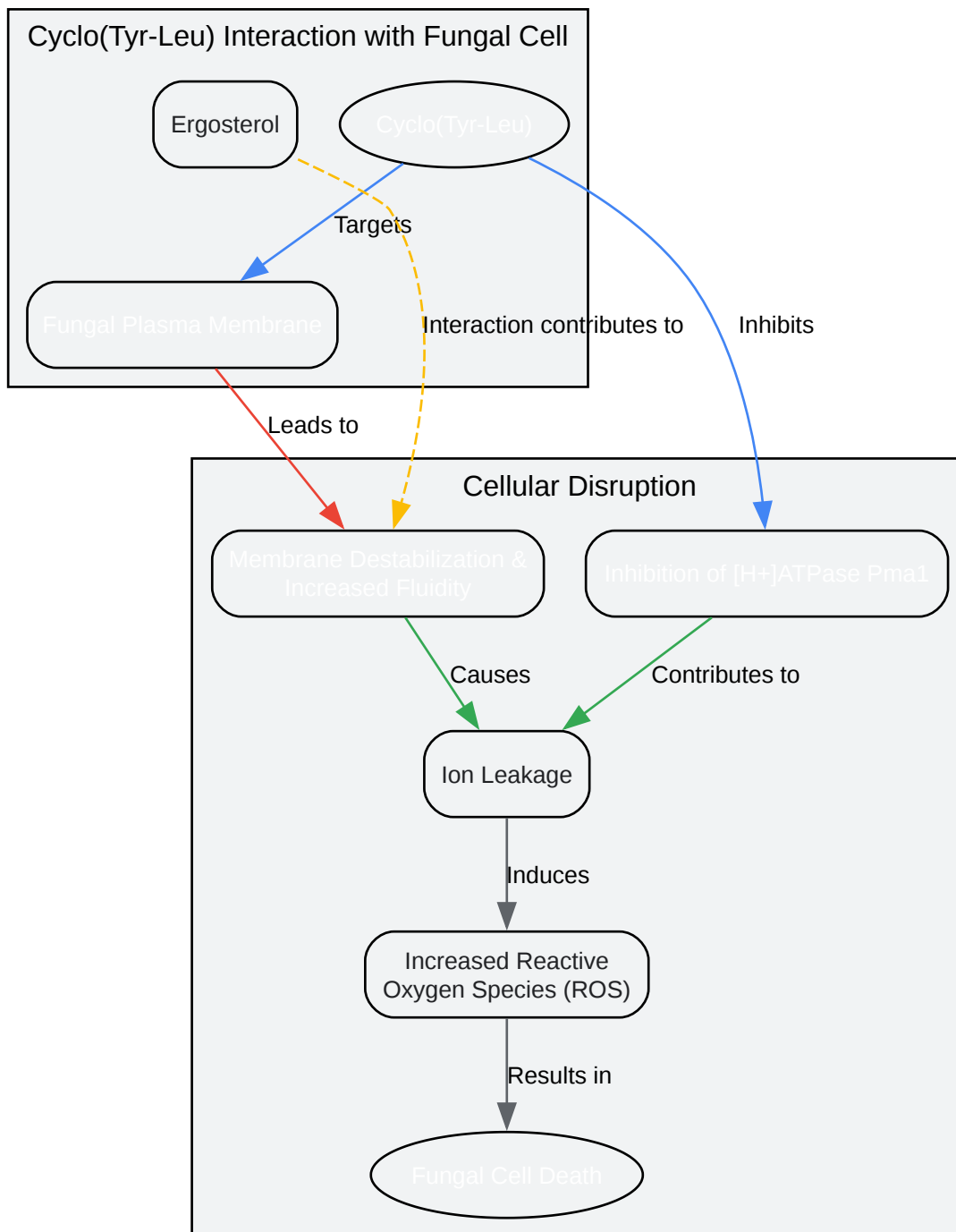
- **Spectrometer:** High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain well-resolved spectra.
- **Experiments:** Standard 1D proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.<sup>[4]</sup>
- **Referencing:** Chemical shifts are referenced to the residual solvent peak.

## Antifungal Mechanism of Action

Cyclic dipeptides, including those related to **Cyclo(Tyr-Leu)**, have demonstrated notable antifungal properties. The primary mechanism of action involves the disruption of the fungal cell membrane.

Below is a logical workflow illustrating the proposed antifungal mechanism of action for a related diketopiperazine, Cyclo(Pro-Tyr), which is believed to share a similar mechanism with **Cyclo(Tyr-Leu)**. This process targets the fungal plasma membrane, leading to cell death.

## Antifungal Mechanism of Cyclo(Tyr-Leu)

[Click to download full resolution via product page](#)Caption: Proposed antifungal mechanism of **Cyclo(Tyr-Leu)**.

This proposed pathway suggests that **Cyclo(Tyr-Leu)** initially targets the fungal plasma membrane, potentially interacting with ergosterol, a key component of fungal cell membranes. [5][6] This interaction leads to membrane destabilization and increased fluidity. A crucial step in this process is the inhibition of the plasma membrane H<sup>+</sup>-ATPase (Pma1), which disrupts the proton gradient across the membrane.[5][6] The consequent ion leakage and cellular stress result in an increase in reactive oxygen species (ROS), ultimately leading to fungal cell death. [5]

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## References

- 1. Cyclo(Tyr-Leu) | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(D-Tyr-L-Leu) | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 124350923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H<sup>+</sup>]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H<sup>+</sup>]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
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